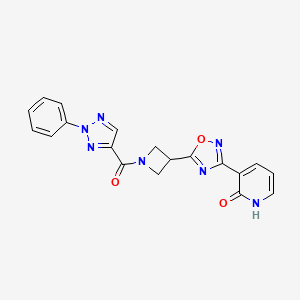
4-(4-Bromophenyl)-1-methylpyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Bromophenyl)-1-methylpyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group suggests that it may have unique properties compared to other pyrazoles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acyl hydrazines and isothiocyanates . The resulting products are then confirmed using spectroanalytical data such as NMR and IR .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve S-alkylation in alkaline medium followed by reduction of the corresponding ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 4-Bromophenylacetylene is a solid with a molecular weight of 173.01 g/mol .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Studies
The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (a derivative of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine) was synthesized and structurally characterized, demonstrating significant nonlinear optical properties. This was confirmed through X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, and supported by density functional theory calculations. The negative HOMO and LUMO energies indicated molecular stability, and the small energy gap hinted at intramolecular charge transfer, critical for nonlinear optical properties (Tamer et al., 2016).
Crystal Structure Analysis
A novel Schiff base compound, involving 4-heterocyclic acylpyrazolone, was synthesized and analyzed. The compound, 5-methyl- 2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one, was characterized by elemental analysis, IR spectra, and X-ray single-crystal diffraction. This study provided valuable insights into the compound's composition and crystal structure (Zhang et al., 2008).
Synthesis of Benzimidazole Derivatives
The compound was utilized in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines. The reaction, under CuI catalysis, yielded 1-substituted benzimidazoles in moderate to good yields. This process showcases the compound's role in synthesizing crucial organic structures (Lygin & Meijere, 2009).
Application in Synthesis of Tetrazol-5-amine Derivatives
A study detailed an efficient one-pot synthesis method for 1-(4-bromophenyl)-1H-tetrazol-5-amine using 4-bromoaniline. This method further elaborates on the synthesis of amide derivatives, showcasing the compound's versatility in organic synthesis (Hao Yang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJOQVOJYCZHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)


![3-benzyl-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2467263.png)

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)
